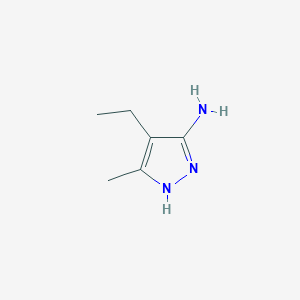

4-Ethyl-3-methyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-5-methyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-5-4(2)8-9-6(5)7/h3H2,1-2H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQGVTQBADVJTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151521-79-8 | |

| Record name | 4-ethyl-3-methyl-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Ethyl 3 Methyl 1h Pyrazol 5 Amine and Its Derivatives

Strategic Approaches to the Core 1H-Pyrazol-5-amine Scaffold

The formation of the pyrazole (B372694) ring is the foundational step in synthesizing the target compound. The primary and most common method for this is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. nih.gov

Multi-Step Synthetic Routes

Multi-step syntheses provide a high degree of control over the regiochemistry of the final product. A classical and widely used approach is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester or a 1,3-diketone with a hydrazine. jetir.org For the synthesis of a 4-substituted-3-methyl-5-aminopyrazole, a common precursor is an α-substituted-β-ketonitrile.

A plausible multi-step route to 4-Ethyl-3-methyl-1H-pyrazol-5-amine would start from 2-ethyl-3-oxobutanenitrile. This intermediate can be reacted with hydrazine hydrate. The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the desired pyrazole ring.

General Reaction Scheme:

Step 1: Synthesis of the β-ketonitrile precursor (e.g., 2-ethylacetoacetonitrile).

Step 2: Cyclocondensation of the β-ketonitrile with hydrazine hydrate.

This method allows for the precise placement of the ethyl group at the C4 position and the methyl group at the C3 position of the pyrazole ring. The regioselectivity of the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines is influenced by both steric and electronic factors of the substituents. nih.gov

One-Pot Reaction Protocols

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot multicomponent reactions have become a cornerstone of modern organic synthesis. mdpi.com For the synthesis of polysubstituted pyrazoles, including 5-aminopyrazoles, several one-pot strategies have been developed.

One such approach involves the three-component reaction of an aldehyde, malononitrile, and a hydrazine. nih.gov For instance, a one-pot synthesis of 1,3,5-trisubstituted pyrazoles has been achieved through an enzyme-catalyzed reaction involving phenyl hydrazines, nitroolefins, and benzaldehydes, showcasing a green chemistry approach. acs.org Another efficient one-pot method for preparing 3,5-diarylpyrazoles involves reacting hydrazones of aryl aldehydes with substituted acetophenones. acs.org

A potential one-pot synthesis for a derivative of the target compound could involve the reaction of propionaldehyde, malononitrile, and methylhydrazine, although controlling the specific substitution pattern of this compound in a one-pot reaction can be challenging and may lead to a mixture of isomers.

| Protocol | Reactants | Key Features | Reference |

| Three-Component Condensation | Aldehydes, Malononitrile, Phenylhydrazine | Catalyzed by Ag/ZnO NPs, high yields. | nih.gov |

| Enzyme-Catalyzed Synthesis | Phenyl hydrazines, Nitroolefins, Benzaldehydes | Green catalyst (immobilized lipase), mild conditions. | acs.org |

| Hydrazone-Acetophenone Reaction | Hydrazones of aryl aldehydes, Substituted acetophenones | Good to excellent yields for 3,5-diarylpyrazoles. | acs.org |

Catalytic Strategies in Pyrazole Synthesis

Catalysis offers pathways to pyrazoles under milder conditions and with improved selectivity. Both metal and non-metal catalysts have been employed effectively.

Metal Catalysis: Transition metals like copper, palladium, rhodium, and iron are frequently used. organic-chemistry.org Copper-catalyzed condensation reactions can provide pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Rhodium catalysis enables the addition-cyclization of hydrazines with alkynes to form highly substituted pyrazoles. organic-chemistry.org

Iodine Catalysis: Molecular iodine has been used to catalyze the synthesis of pyrazoles from enaminones and sulfonyl hydrazines, proceeding through a tandem C(sp²)-H sulfonylation and pyrazole annulation. mdpi.com

Photoredox Catalysis: Visible light photoredox catalysis allows for the high-yielding synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors under very mild conditions, using air as the oxidant. organic-chemistry.orgresearchgate.net

These catalytic methods often provide access to functionalized pyrazoles that are difficult to obtain through traditional means and represent the cutting edge of pyrazole synthesis. mdpi.com

| Catalyst Type | Example Reaction | Advantages | Reference |

| Copper | Condensation of 1,3-diketones and hydrazine | Acid-free, room temperature, short reaction time. | organic-chemistry.org |

| Rhodium | Addition-cyclization of hydrazines with alkynes | Mild conditions, access to highly substituted pyrazoles. | organic-chemistry.org |

| Iodine | Reaction of enaminones with sulfonyl hydrazines | Transition metal-free, efficient C-S bond formation. | mdpi.com |

| Photoredox (Visible Light) | Reaction of hydrazones and α-bromo ketones | Mild conditions, wide functional group tolerance. | organic-chemistry.orgresearchgate.net |

Functionalization and Derivatization Techniques

Once the this compound scaffold is synthesized, further derivatization can be achieved through reactions targeting the nitrogen atoms or the carbon atoms of the pyrazole ring.

N-Alkylation and N-Arylation Reactions

The pyrazole ring contains two nitrogen atoms, a pyrrole-like NH that is acidic and a pyridine-like nitrogen that is basic. nih.gov This allows for selective functionalization.

N-Alkylation: The introduction of an alkyl group at the N1 position is a common derivatization. Traditional methods involve deprotonation of the pyrazole NH with a base followed by reaction with an alkyl halide. semanticscholar.org However, regioselectivity can be an issue with unsymmetrical pyrazoles. More advanced methods offer better control:

Acid-Catalyzed Alkylation: A newer method uses trichloroacetimidate electrophiles with a Brønsted acid catalyst, avoiding the need for strong bases. semanticscholar.org

Catalyst-Free Michael Addition: A highly regioselective N1-alkylation can be achieved through a catalyst-free Michael reaction, providing excellent yields and selectivity for a range of substituted pyrazoles. researchgate.netnih.gov

N-Arylation: The introduction of aryl groups is typically accomplished using copper- or palladium-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation, often using diamine ligands, is effective for coupling pyrazoles with aryl iodides or bromides and tolerates a wide range of functional groups. researchgate.netnih.govorganic-chemistry.org

| Reaction Type | Reagents/Catalyst | Key Features | Reference |

| N-Alkylation | Trichloroacetimidates / Brønsted acid | Avoids strong base, mild conditions. | semanticscholar.org |

| N-Alkylation | Michael Acceptors (catalyst-free) | High regioselectivity for N1, excellent yields. | researchgate.netnih.gov |

| N-Arylation | Aryl halides / CuI with diamine ligands | Good functional group tolerance, general conditions. | nih.govorganic-chemistry.org |

Substituent Introduction at Pyrazole Ring Positions

Direct C-H functionalization has emerged as a powerful tool for introducing substituents onto the pyrazole ring without the need for pre-functionalized starting materials. nih.govrsc.org

C5-Position Functionalization: The C5 position of the pyrazole ring can be readily functionalized. Direct C-H alkylation reactions have been developed to introduce allyl and benzyl groups at this position, particularly when electron-withdrawing groups are present at C4. rsc.orgbohrium.com

C4-Position Functionalization: The C4 position is generally favored for electrophilic aromatic substitution. rsc.org Halogenation at the C4 position is a common preliminary step for subsequent cross-coupling reactions, such as Suzuki couplings, to introduce aryl or other groups. nih.gov

Transition-Metal-Catalyzed C-H Functionalization: A wide array of transition-metal-catalyzed reactions (using Pd, Ru, etc.) allow for the direct arylation, alkylation, amination, and alkynylation of the pyrazole C-H bonds. nih.govrsc.orgbohrium.com The regioselectivity of these reactions can often be controlled by using directing groups. rsc.org

These advanced methods provide streamlined access to a diverse range of functionalized pyrazole derivatives, which would be challenging to synthesize using traditional methods. rsc.org

Condensation Reactions with Carbonyl Compounds

Condensation reactions of this compound with various carbonyl compounds, particularly 1,3-dicarbonyl compounds, provide a versatile and straightforward route to a variety of fused heterocyclic systems. These reactions are fundamental in constructing bicyclic scaffolds such as pyrazolo[3,4-b]pyridines, which are of significant interest due to their biological activities.

The general mechanism involves the nucleophilic attack of the amino group of the pyrazole onto one of the carbonyl carbons of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the fused pyridine ring. The regioselectivity of the reaction is often influenced by the nature of the substituents on both the pyrazole and the dicarbonyl compound, as well as the reaction conditions. For instance, the reaction of 5-aminopyrazoles with unsymmetrical 1,3-diketones can potentially yield two regioisomers. The relative electrophilicity of the two carbonyl groups plays a crucial role in determining the final product distribution. nih.gov

A typical example is the synthesis of pyrazolo[3,4-b]pyridines. While specific studies on this compound are not extensively documented, the reaction of analogous 5-aminopyrazoles with activated carbonyl groups in refluxing acetic acid has been shown to be an efficient method for producing novel N-fused heterocycles in good to excellent yields. researchgate.net The reaction of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl4 also leads to the formation of pyrazolo[3,4-b]pyridine derivatives. eurekaselect.commdpi.com

The following table illustrates representative examples of condensation reactions of aminopyrazoles with dicarbonyl compounds to form pyrazolo[3,4-b]pyridines, a reaction pathway directly applicable to this compound.

| Aminopyrazole Reactant | Carbonyl Reactant | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-Amino-1-phenylpyrazole | α,β-Unsaturated Ketones | ZrCl4 / DMF, EtOH | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | 13-28 | eurekaselect.commdpi.com |

| 5-Aminopyrazole Derivatives | Activated Carbonyl Groups | Acetic Acid (reflux) | Ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylates | Good to Excellent | researchgate.net |

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | AgOTf / DCE | 3-Methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine | 88 | nih.gov |

Coupling Reactions for Complex Architectures

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the synthesis of complex molecules containing C-N bonds. These reactions allow for the arylation of the amino group of this compound, leading to the formation of N-aryl derivatives which are important scaffolds in medicinal chemistry.

The Buchwald-Hartwig amination involves the reaction of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. The choice of ligand is crucial for the efficiency of the reaction and has been the subject of extensive research. Bulky, electron-rich phosphine ligands, such as XPhos and Josiphos-type ligands, have proven to be particularly effective. researchgate.netrsc.org

While direct examples for this compound are scarce in the literature, studies on analogous 1,3-disubstituted 1H-pyrazol-5-amines demonstrate the feasibility of this approach. An efficient Pd-catalyzed C-N bond formation for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines has been developed using XPhos as a ligand and KOH as the base. rsc.org This one-step procedure utilizes commercially available aminopyrazoles and aryl halides, offering a direct route to the desired products.

Furthermore, the synthesis of tetra-substituted 5-trifluoromethylpyrazoles has been achieved through a sequential halogenation and palladium-catalyzed Buchwald-Hartwig amination, highlighting the utility of Josiphos CyPF-tBu as a ligand for challenging amination reactions. researchgate.net

The table below summarizes key findings for the Buchwald-Hartwig amination of pyrazol-5-amines, which are applicable to this compound.

| Pyrazol-5-amine Substrate | Aryl Halide/Triflate | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,3-Disubstituted 1H-pyrazol-5-amines | Aryl Halides | Pd(OAc)2 / XPhos | KOH | Toluene | Satisfactory | rsc.org |

| 4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | Octylamine | [Pd(cinnamyl)Cl]2 / Josiphos CyPF-tBu | NaOtBu | Toluene | 75 | researchgate.net |

| 4-Bromo-1H-1-tritylpyrazoles | Piperidine | Pd(dba)2 / tBuDavePhos | KOt-Bu | Xylene (Microwave) | Good | nih.gov |

Green Chemistry Principles in Pyrazol-5-amine Synthesis

The integration of green chemistry principles into the synthesis of pyrazole derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. Key strategies include the use of solvent-free reaction conditions and the development of environmentally benign catalysts.

Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. These reactions are typically facilitated by grinding the reactants together or by using microwave irradiation.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. The synthesis of various pyrazolo[3,4-d]pyrimidines has been efficiently achieved using microwave irradiation under solvent-free conditions. researchgate.net This approach has been shown to be advantageous compared to classical heating methods. Similarly, the condensation of hydrazine derivatives with β-keto esters to form pyrazolones proceeds rapidly and in high yields under solvent-free microwave conditions. researchgate.net

Ultrasound-assisted synthesis is another green technique that can promote reactions without the need for bulk solvents. An ultrasound-assisted, solvent- and catalyst-free, one-pot, four-component reaction has been developed for the synthesis of pyrazole-centered 1,5-disubstituted tetrazoles, highlighting the potential of this method for clean and efficient synthesis. researchgate.net

The following table provides examples of solvent-free synthesis of pyrazole derivatives.

| Reaction Type | Reactants | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Synthesis of Pyrazolo[3,4-d]pyrimidines | Aminopyrazoles, Aldehydes, etc. | Microwave, Solvent-free | Substituted Pyrazolo[3,4-d]pyrimidines | High | researchgate.net |

| Synthesis of Pyrazolones | Hydrazine derivatives, β-Keto esters | Microwave, Solvent-free | Substituted Pyrazolones | Good to Excellent | researchgate.net |

| Synthesis of 1,5-Disubstituted Tetrazoles | Pyrazole aldehyde, Amine, Isocyanide, Sodium azide | Ultrasound, Solvent- and Catalyst-free | Pyrazole centered 1,5-disubstituted tetrazoles | High | researchgate.net |

Utilization of Environmentally Benign Catalysts

The development and use of environmentally benign catalysts is a cornerstone of green chemistry. This includes the use of reusable heterogeneous catalysts, organocatalysts, and reactions in greener solvents like ionic liquids.

Heterogeneous catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling, which reduces waste and cost. Various heterogeneous catalysts, including single, bi-, and tri-metallic materials and nanocomposites, have been explored for the synthesis of pyrazole-containing scaffolds. nih.gov For example, a one-pot synthesis of pyrazoles using a heterogeneous nickel-based catalyst has been demonstrated for the condensation of hydrazines, ketones, and aldehydes at room temperature. mdpi.com This catalyst was shown to be reusable for up to seven cycles without significant loss of activity. mdpi.com

Ionic liquids (ILs) are considered green solvents due to their low vapor pressure, high thermal stability, and recyclability. They can act as both the solvent and the catalyst in chemical reactions. The use of a Brønsted acid ionic liquid, triethylammonium hydrogen sulphate ([Et3NH][HSO4]), has been reported as an efficient and reusable catalyst for the multi-component synthesis of dihydropyrano[2,3-c]pyrazoles. nih.govnih.gov

The table below presents examples of environmentally benign catalysts used in the synthesis of pyrazole derivatives.

| Catalyst Type | Catalyst | Reaction | Solvent | Key Advantage | Reference |

|---|---|---|---|---|---|

| Heterogeneous Catalyst | Nickel-based catalyst | One-pot synthesis of pyrazoles | - | Reusable up to 7 cycles | mdpi.com |

| Ionic Liquid (Brønsted Acid) | [Et3NH][HSO4] | Synthesis of dihydropyrano[2,3-c]pyrazoles | Solvent-free or as solvent | Reusable, non-toxic | nih.govnih.gov |

| Heterogeneous Catalyst | Amino-functionalized SBA-15 | Synthesis of pyrano[2,3-c]pyrazoles | Ethanol | High efficiency at room temperature | nih.gov |

Chemical Reactivity and Reaction Mechanisms of 4 Ethyl 3 Methyl 1h Pyrazol 5 Amine

Nucleophilic Reactivity of the Amino Group

The exocyclic amino group at the C5 position of the pyrazole (B372694) ring is a primary site for nucleophilic attack. Its reactivity is comparable to that of other aromatic and heteroaromatic amines, readily participating in reactions with a variety of electrophilic partners.

Substitution Reactions with Electrophiles

The lone pair of electrons on the nitrogen atom of the amino group allows it to react with various electrophiles, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. While specific studies on the substitution reactions of 4-Ethyl-3-methyl-1H-pyrazol-5-amine are not extensively documented, the reactivity of analogous pyrazole amines suggests that it would readily undergo reactions such as N-alkylation and N-arylation under appropriate conditions. These reactions typically require a base to deprotonate the amino group or the pyrazole ring nitrogen, enhancing nucleophilicity.

Amidation and Acylation Reactions

The amino group of pyrazol-5-amines is readily acylated to form the corresponding amides. This transformation is a common strategy in medicinal chemistry to introduce diverse functional groups and build more complex molecular architectures. The acylation can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents.

For instance, in the synthesis of small molecule inhibitors, amidation is a key step. While not the exact target molecule, the synthesis of related compounds involves the coupling of a pyrazole-containing carboxylic acid with an amine, or vice-versa, the coupling of a pyrazol-amine with a carboxylic acid. A typical amidation reaction would involve the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate the formation of the amide bond in good yields.

In a related context, the acylation of the pyrazole ring itself has been studied. For example, the C-acylation of 3-methyl-1-phenyl-pyrazol-5-one at the C4 position can be achieved using aroyl chlorides in the presence of calcium hydroxide (B78521). This highlights the reactivity of the pyrazole system towards electrophilic acylating agents, although the primary amino group in this compound would be the more likely site of initial attack in the absence of specific directing groups or reaction conditions.

Table 1: Representative Amidation Reaction Conditions for Pyrazole Derivatives

| Pyrazole Substrate | Coupling Partner | Reagents | Solvent | Product Type | Reference |

| Pyrazole with carboxylic acid | Amine (e.g., 32) | EDC, HOBt | Not specified | Amide | |

| 3-methyl-1-phenyl-1H-pyrazol-5-one | 4-methylbenzoyl chloride | Ca(OH)₂ | Dioxane | C4-acylated pyrazol-5-one |

Pyrazole Ring Reactivity and Transformations

The pyrazole ring in this compound is an aromatic heterocycle that can participate in a variety of reactions, including cyclizations to form fused systems, oxidative couplings, and diazotization reactions.

Cyclization Reactions for Fused Heterocycles

The bifunctional nature of this compound, possessing both a nucleophilic amino group and reactive ring nitrogens, makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve condensation with a bifunctional electrophile, leading to the formation of a new ring fused to the pyrazole core.

A general strategy for forming fused pyrazole systems involves the reaction of a pyrazole derivative with a reagent that can react with two sites on the pyrazole moiety. For example, pyrazolo[1,5-a]diazepin-4-ones can be synthesized from ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates. In this case, the pyrazole derivative is first functionalized, and then a subsequent reaction with an amine leads to ring-opening of the oxirane and cyclization to form the fused diazepinone ring.

Another important class of fused pyrazoles, the pyrazolo[5,1-c]triazines, can be synthesized from pyrazol-5-amines. This typically involves the diazotization of the amino group, followed by coupling with an active methylene (B1212753) compound and subsequent intramolecular cyclization.

Table 2: Examples of Cyclization Reactions to Form Fused Pyrazole Heterocycles

| Starting Pyrazole Derivative | Reagent(s) | Product | Reference |

| Ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates | Amines | Tetrahydro-4H-pyrazolo[1,5-a]diazepin-4-ones | |

| 3-Alkyl-4-(methoxyphenyl)-1H-pyrazol-5-amine | 1. NaNO₂, HCl (Diazotization) 2. Acetylacetone (Coupling) | Pyrazolo[5,1-c]triazines |

Oxidative Coupling Reactions (e.g., C-H/N-H, C-H/C-H, N-H/N-H Bond Formation)

Recent advances in organic synthesis have highlighted the utility of oxidative coupling reactions for the efficient formation of new chemical bonds. Pyrazol-5-amines are suitable substrates for such transformations. For example, oxidative dehydrogenative couplings of pyrazol-5-amines have been developed for the selective synthesis of azopyrrole derivatives. These reactions can proceed via different pathways depending on the catalytic system used.

One method involves a copper-catalyzed oxidative coupling of pyrazol-5-amines to directly form azopyrroles. Another approach involves a reaction that simultaneously installs a C-I bond (iodination) and an N-N bond through oxidation. These methods provide a direct way to form N-N bonds, leading to azo compounds, which are an important class of molecules with diverse applications.

Diazotization and Subsequent Coupling Reactions

The primary amino group of this compound can be converted into a diazonium salt by treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. These pyrazole-5-diazonium salts are versatile intermediates that can undergo a variety of coupling reactions.

A key application of this reactivity is in the synthesis of fused heterocycles. For instance, the coupling of 3-alkyl-4-(methoxyphenyl)-1H-pyrazole-5-diazonium salts with acetylacetone, followed by cyclization of the resulting hydrazone, yields pyrazolo[5,1-c]triazines. In some cases, the pyrazole-5-diazonium salt can undergo intramolecular azo coupling, leading to the formation of systems like pyrazolo[3,4-c]cinnolines.

The synthesis of (E)-5-Methyl-4-(phenyldiazenyl)-1H-pyrazol-3-amine, a related azo-functionalized pyrazole, proceeds via the diazotization of aniline (B41778) and subsequent coupling with 5-methyl-1H-pyrazol-3-amine under basic conditions. This demonstrates the general utility of the diazo-coupling reaction for introducing an azo group onto the pyrazole ring, typically at the C4 position. The stability of the diazonium salt is a critical factor, and reactions are often carried out at low temperatures to prevent its decomposition.

Table 3: Representative Diazotization and Coupling Reactions of Pyrazol-amines

Catalytic Applications and Ligand Chemistry

Role as Ligands in Coordination Chemistry

There is no specific information available in the public research domain detailing the role of this compound as a ligand in coordination chemistry. The synthesis and characterization of metal complexes involving this particular pyrazole derivative have not been reported in the reviewed scientific literature.

No data is available for the following table. Table 1: Representative Metal Complexes of this compound

| Metal Center | Other Ligands | Coordination Geometry | Key Structural Features | Reference |

|---|

Involvement in Metal-Catalyzed Organic Transformations

Consistent with the lack of information on its coordination chemistry, there are no specific reports on the involvement of this compound in metal-catalyzed organic transformations. The potential for this compound to act as a ligand in catalytic cycles for reactions such as cross-coupling, hydrogenation, or oxidation has not been documented in the available literature.

No data is available for the following table. Table 2: Metal-Catalyzed Organic Transformations Involving this compound

| Reaction Type | Metal Catalyst | Role of the Ligand | Substrate Scope | Yield (%) | Reference |

|---|

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 4-Ethyl-3-methyl-1H-pyrazol-5-amine, both one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a wealth of structural information.

1D and 2D NMR Techniques

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl and methyl protons, as well as the amine and pyrazole (B372694) N-H protons, would be expected. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling. The methyl group at the C3 position would appear as a singlet. The chemical shifts of the amine (-NH2) and the pyrazole N-H protons can vary depending on the solvent and concentration, often appearing as broad singlets.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. Signals for the two carbons of the ethyl group, the C3-methyl carbon, and the three carbons of the pyrazole ring (C3, C4, and C5) would be anticipated at characteristic chemical shifts. The position of the signals for C3, C4, and C5 would be particularly informative in confirming the substitution pattern of the pyrazole ring.

2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would show correlations between the coupled protons of the ethyl group. An HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) could reveal longer-range couplings, for instance, between the ethyl protons and the C4 and C5 carbons of the pyrazole ring, further solidifying the structural assignment.

Application in Reaction Monitoring and Product Confirmation

During the synthesis of this compound, ¹H NMR spectroscopy serves as a powerful tool for monitoring the progress of the reaction. By taking aliquots from the reaction mixture at different time intervals, the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product can be tracked. This allows for the optimization of reaction conditions such as temperature and reaction time. Upon completion of the synthesis and subsequent purification, NMR is used to confirm the structure of the final product and assess its purity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound (C₆H₁₁N₃), the expected exact mass would be approximately 125.0953 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for pyrazoles can involve the cleavage of the ring and the loss of substituents. For this compound, one might expect to see fragments corresponding to the loss of the ethyl group or parts of the pyrazole ring. The analysis of these fragmentation patterns helps to piece together the structure of the molecule. The molecular ion peak [M]⁺ would be expected, and its relative intensity would depend on its stability.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH2) group would typically appear as two bands in the region of 3300-3500 cm⁻¹. The N-H stretching of the pyrazole ring would also be observed in this region. C-H stretching vibrations of the ethyl and methyl groups would be present around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole ring would give rise to absorptions in the 1400-1650 cm⁻¹ region. The N-H bending vibration of the amine group would also be found in this region.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C=C and C=N bonds of the pyrazole ring, which often give strong Raman signals.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. If suitable crystals of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. For instance, studies on related pyrazole derivatives have revealed details about the planarity of the pyrazole ring and the nature of intermolecular hydrogen bonds involving the amine and pyrazole nitrogen atoms, which often lead to the formation of extended networks in the crystal lattice. This information is invaluable for understanding the compound's physical properties and its potential interactions with biological targets.

Theoretical and Computational Chemistry Studies on 4 Ethyl 3 Methyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed picture of the electronic and geometric properties of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in modern computational chemistry for its balance of accuracy and computational cost. researchgate.netbldpharm.com By applying DFT, the geometry of 4-Ethyl-3-methyl-1H-pyrazol-5-amine can be optimized to find its most stable three-dimensional conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, DFT calculations would precisely determine the C-C, C-N, and N-N bond lengths within the pyrazole (B372694) ring and the attached ethyl and methyl groups, as well as the geometry of the amine group. These parameters are fundamental for understanding the molecule's shape and steric profile.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-31G level of theory)*

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C3-C4 | 1.41 | C3-C4-C(ethyl) | 128.5 |

| C4-C5 | 1.40 | C4-C5-N1 | 109.0 |

| C5-N1 | 1.38 | C5-N1-N2 | 110.5 |

| N1-N2 | 1.35 | N1-N2-C3 | 105.0 |

| N2-C3 | 1.36 | N2-C3-C4 | 115.5 |

| C3-C(methyl) | 1.51 | H-N-H (amine) | 115.0 |

| C4-C(ethyl) | 1.52 | ||

| C5-N(amine) | 1.37 |

Note: The data in this table is illustrative and represents typical values for similar structures. Specific values would be obtained from actual DFT calculations on the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. bldpharm.comsigmaaldrich.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. bldpharm.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. researchgate.net For this compound, FMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The amine group and the pyrazole ring are expected to be significant contributors to the HOMO, while the LUMO is likely distributed over the pyrazole ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.50 |

| HOMO-LUMO Gap (ΔE) | 5.35 |

Note: These values are hypothetical and serve as an example of the data that would be generated from FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. uq.edu.au It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and the nitrogen atom of the amine group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the amine group and the C-H bonds would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with other molecules, such as receptors or substrates.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.gov It transforms the complex delocalized molecular orbitals into a more intuitive picture of Lewis-like bonding (bonds, lone pairs, and antibonds). NBO analysis can quantify the delocalization of electron density, which is crucial for understanding phenomena like hyperconjugation and resonance.

In the case of this compound, NBO analysis would provide insights into the hybridization of the atoms and the nature of the chemical bonds. It would also quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For example, it could reveal the extent of electron delocalization from the amine lone pair into the pyrazole ring, which would affect the molecule's basicity and reactivity.

Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions

While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time. acs.org By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound and its interactions with its environment, such as a solvent or a biological macromolecule. nih.govnih.gov

MD simulations would reveal the flexibility of the ethyl and methyl groups and the potential for different tautomeric forms of the pyrazole ring to exist in solution. Furthermore, by simulating the molecule in a solvent like water, the simulations can provide detailed information on the formation and dynamics of hydrogen bonds between the amine and pyrazole nitrogen atoms and the surrounding water molecules. This is crucial for understanding the molecule's solubility and how it is recognized by other molecules in a biological context.

In Silico Prediction of Biological Activity and Receptor Binding

Computational methods are increasingly used to predict the potential biological activity of new molecules, a process known as in silico screening. nih.govnih.gov By comparing the structural and electronic features of this compound to databases of known active compounds, it is possible to generate hypotheses about its potential biological targets.

Molecular docking is a key in silico technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov If a potential protein target for pyrazole derivatives is known, docking simulations could be performed to predict how this compound might bind to the active site. These simulations would provide a binding score, which is an estimate of the binding affinity, and a detailed picture of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. This information is invaluable for structure-based drug design and for prioritizing compounds for experimental testing. Many pyrazole-containing compounds have been investigated for their diverse biological activities. mdpi.comresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with a biological target, typically a protein or enzyme. The pyrazole nucleus is a prominent scaffold in medicinal chemistry, and numerous molecular docking studies have been performed on its derivatives to explore their potential as inhibitors for various therapeutic targets. nih.govresearchgate.net

These studies typically involve preparing 3D structures of the pyrazole ligands and the target protein, which is often retrieved from the Protein Data Bank (PDB). nih.gov Software like AutoDock is then used to predict the binding interactions, calculating parameters such as binding energy and inhibition constant (Ki). nih.gov The results often highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the pyrazole derivative and specific amino acid residues in the active site of the target protein. researchgate.netacs.org

Table 1: Representative Molecular Docking Data for Pyrazole Derivatives This table presents data from studies on various pyrazole derivatives to illustrate typical results from molecular docking analyses. The data does not pertain to this compound.

| Compound Type | Protein Target | Binding Energy (kcal/mol) | Interacting Residues |

|---|---|---|---|

| Pyrazole-carboxamide | hCA I | - | HIS94, HIS96, HIS119, THR199, THR200 |

| Pyrazole-carboxamide | hCA II | - | HIS94, HIS96, HIS119, THR199, THR200 |

| Imidazol-pyrazole hybrid | EGFR | - | LEU718, VAL726, ALA743, LYS745, MET793 |

Binding energy values were not consistently reported across all sources.

Nonlinear Optical (NLO) Property Investigations

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to applications in photonics, such as frequency conversion, optical switching, and data storage. Organic materials, particularly those with extended π-conjugation and donor-acceptor groups, are of significant interest for NLO applications. The pyrazole ring, being an electron-rich aromatic system, can be incorporated into molecular designs to enhance NLO properties.

The investigation of NLO properties of pyrazole derivatives involves both experimental and theoretical approaches. researchgate.net Experimental techniques like the Z-scan method are employed to measure third-order NLO properties, including the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β). researchgate.net Theoretical calculations, primarily using Density Functional Theory (DFT), are crucial for understanding the structure-property relationships that govern NLO activity. researchgate.netresearchgate.net These computations can predict key NLO parameters such as the first-order hyperpolarizability (β₀) and second-order hyperpolarizability (γ), which quantify the molecular NLO response. researchgate.net

For example, studies on novel synthesized pyrazole derivatives have utilized DFT with functionals like B3LYP to calculate these hyperpolarizability values. researchgate.net The results of such studies indicate that the arrangement of electron-donating and electron-withdrawing groups on the pyrazole scaffold can significantly influence the magnitude of the NLO response. Research on compounds like 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one has demonstrated how theoretical calculations align with experimental findings, confirming their potential for optical applications. researchgate.net Although this compound itself has not been the subject of such a study, its structure, featuring an amino group (donor) and alkyl groups on the pyrazole ring, suggests that it could serve as a building block for materials with interesting NLO properties.

Table 2: Representative Nonlinear Optical Data for a Pyrazole Derivative This table shows illustrative NLO data for a synthesized pyrazole derivative to exemplify the parameters measured. The data does not pertain to this compound.

| Compound | Method | Parameter | Value |

|---|

Biological Activity and Mechanistic Investigations of 4 Ethyl 3 Methyl 1h Pyrazol 5 Amine and Its Analogs

Antimicrobial Efficacy and Mechanisms of Action

The pyrazole (B372694) scaffold is a key component in many compounds with demonstrated antimicrobial properties, active against a range of bacterial and fungal pathogens. benthamscience.comtandfonline.com

Antibacterial Activity

Analogs of 4-Ethyl-3-methyl-1H-pyrazol-5-amine have shown promising results as antibacterial agents, including against resistant strains. For instance, certain pyrazole-thiazole hybrids have demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum bactericidal concentration (MBC) values below 0.2 μM. nih.gov The proposed mechanism for these compounds involves the inhibition of topoisomerase II and IV. nih.gov

Other studies have reported on imidazo-pyridine substituted pyrazole derivatives that exhibit broad-spectrum antibacterial activity, proving more effective than ciprofloxacin (B1669076) against several Gram-positive and Gram-negative bacteria. nih.gov These compounds showed minimum bactericidal concentration (MBC) values of less than 1 μg/ml for most strains tested. nih.gov Additionally, some pyrazole derivatives have been identified as inhibitors of S. aureus DNA gyrase, with moderate antibacterial activity. nih.gov

A series of newly synthesized pyrazole derivatives demonstrated a pronounced effect against strains of S. aureus and E. coli. biointerfaceresearch.com Similarly, pyrazoline-clubbed pyrazole derivatives have been reported as effective antimicrobial agents, with some showing potency against P. aeruginosa. nih.gov

| Compound/Analog Class | Target Organism(s) | Activity (MIC/MBC/Other) | Proposed Mechanism of Action |

| Pyrazole-thiazole hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | MBC < 0.2 μM nih.gov | Inhibition of topoisomerase II and IV nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-positive and Gram-negative bacteria | MBC < 1 μg/ml nih.gov | Not specified |

| Thiazolidinone-clubbed pyrazoles | E. coli | MIC = 16 μg/ml nih.gov | Not specified |

| Pyrazoline-clubbed pyrazoles | P. aeruginosa, S. aureus, E. coli | Moderate growth inhibition nih.gov | Not specified |

| Pyrazolylbenzothiazines | Aspergillus fumigatus | Zone of inhibition observed scholarsresearchlibrary.com | Not specified |

| 4-functionalized pyrazole derivatives | S. aureus ATCC 25923, E. coli ATCC 25922 | Pronounced effect observed biointerfaceresearch.com | Not specified |

| Pyrazoline 9 | Staphylococcus and Enterococcus species (including MDR strains) | MIC = 4 µg/mL (bacteriostatic) nih.gov | Not specified |

| Hydrazone 21a | Various bacteria | MIC = 62.5–125 µg/mL nih.gov | Not specified |

Antifungal Activity

The antifungal potential of pyrazole analogs has also been well-documented. benthamscience.com For example, certain pyrazole-substituted coumarin (B35378) derivatives have shown potent activity against various phytopathogenic fungi. nih.gov Compound 5g from one such study exhibited stronger antifungal activity against Rhizoctonia solani than the control, Osthole, with an EC50 of 15.4 µg/mL. nih.gov

In another study, a series of pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and evaluated for their in vitro antifungal activity. nih.gov The isoxazolol pyrazole carboxylate 7ai showed significant activity against R. solani, with an EC50 value of 0.37 μg/mL. nih.gov Furthermore, synthesized pyrazole derivatives have been shown to have a pronounced effect on fungi of the genus Candida. biointerfaceresearch.com

| Compound/Analog Class | Target Organism(s) | Activity (EC50/MIC/Other) |

| Pyrazole-substituted coumarin (5g) | Rhizoctorzia solani | EC50 = 15.4 µg/mL nih.gov |

| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | EC50 = 0.37 μg/mL nih.gov |

| 4-functionalized pyrazole derivatives | Candida species | Pronounced effect observed biointerfaceresearch.com |

| Hydrazone 21a | Various fungi | MIC = 2.9–7.8 µg/mL nih.gov |

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are well-known for their anti-inflammatory and analgesic effects, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2). nih.govijpsjournal.com

In Vivo and In Vitro Anti-inflammatory Assays

A variety of in vivo and in vitro assays have been used to evaluate the anti-inflammatory potential of pyrazole analogs. The carrageenan-induced paw edema model in rats is a common in vivo assay for acute inflammation. nih.govtandfonline.comnih.gov In one study, a novel pyrazole derivative, FR140423 , demonstrated a dose-dependent reduction in carrageenan-induced paw edema, with an effect two- to three-fold more potent than indomethacin. nih.gov Another study on pyrazole-based chalcones also showed potent anti-inflammatory activity in the same model. tandfonline.com

In vitro assays often involve measuring the inhibition of key inflammatory enzymes like COX-1 and COX-2. tandfonline.com The pyrazole derivative FR140423 was found to be 150 times more selective for COX-2 over COX-1 in recombinant human cyclooxygenase enzyme assays. nih.gov Pyrazole–isatin and pyrazole–indole conjugates have also been assessed for their in vitro anti-inflammatory effects against COX-1, COX-2, and 5-lipoxygenase (5-LOX) enzymes. mdpi.com

Investigation of Inflammatory Pathways and Targets

The primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of COX enzymes, particularly the inducible isoform, COX-2. researchgate.netijpsjournal.com This inhibition reduces the production of prostaglandins, which are key mediators of inflammation. ijpsjournal.com

Beyond COX inhibition, some pyrazole analogs have been shown to target other inflammatory pathways. For instance, certain derivatives have been found to inhibit 5-lipoxygenase (5-LOX), thereby reducing the production of leukotrienes. ijpsjournal.com Others have been shown to suppress the NF-κB signaling pathway, which leads to a decrease in the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. ijpsjournal.com The downregulation of inducible nitric oxide synthase (iNOS) by some pyrazole compounds, resulting in reduced nitric oxide (NO) production in macrophages, has also been reported. ijpsjournal.com

Antitumor and Anticancer Potential

The pyrazole scaffold is a promising framework for the design of novel anticancer agents. nih.govnih.gov Numerous pyrazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov

In one study, a thieno[2,3-c]pyrazole derivative, Tpz-1 , demonstrated potent and selective cytotoxic effects against a panel of 17 human cancer cell lines, with IC50 values in the low micromolar range (0.19 μM to 2.99 μM). mdpi.com The mechanism of action for Tpz-1 was found to involve interference with cell cycle progression, modulation of kinase phosphorylation, and disruption of microtubules. mdpi.com

Another study investigated the cytotoxic effects of four pyrazole derivatives—TOSIND , PYRIND , METPYRIND , and DIPYR —on human mammary gland adenocarcinoma cell lines MCF7 and MDA-MB-231. nih.govTOSIND strongly decreased the viability of MDA-MB-231 cells with an IC50 of 17.7 ± 2.7 μM after 72 hours. nih.govPYRIND decreased the viability of MCF7 cells with an IC50 of 39.7 ± 5.8 μM after 72 hours. nih.gov

A novel pyrazole, PTA-1 , was identified as a potent anticancer compound with cytotoxicity in the low micromolar range across 17 human cancer cell lines. mdpi.com Its mechanism of action includes inducing apoptosis, arresting the cell cycle, and inhibiting tubulin polymerization. mdpi.com

Furthermore, a series of 5-aminopyrazole derivatives were identified as promising anti-proliferative agents, capable of suppressing the growth of specific cancer cell lines. nih.gov

| Compound/Analog | Cancer Cell Line(s) | Activity (IC50/CC50) | Mechanism of Action |

| Thieno[2,3-c]pyrazole (Tpz-1) | 17 human cancer cell lines | CC50: 0.19 µM to 2.99 µM mdpi.com | Cell cycle arrest, kinase modulation, microtubule disruption mdpi.com |

| TOSIND | MDA-MB-231 | IC50: 17.7 ± 2.7 μM (72h) nih.gov | Not specified |

| PYRIND | MCF7 | IC50: 39.7 ± 5.8 μM (72h) nih.gov | Not specified |

| Pyrazole PTA-1 | 17 human cancer cell lines | Low micromolar range mdpi.com | Apoptosis induction, cell cycle arrest, tubulin polymerization inhibition mdpi.com |

| 5-aminopyrazoles | Various cancer cell lines | Growth inhibition observed nih.gov | Not specified |

| 3-methyl-1-phenyl-5-phenylaminopyrazolo[4,3-e] nih.govnih.govnih.govtriazine | Colo205 | IC50: 4 µM nih.gov | Not specified |

Cytotoxicity Studies on Cancer Cell Lines

While direct cytotoxic data for this compound is limited in publicly available research, extensive studies on analogous 5-aminopyrazole derivatives have demonstrated significant anticancer activity across a variety of human cancer cell lines. These studies provide a valuable framework for understanding the potential of this class of compounds.

For instance, a study on 1,3,5-trisubstituted-1H-pyrazole derivatives revealed potent cytotoxic effects against several cancer cell lines. nih.gov The table below summarizes the half-maximal inhibitory concentration (IC50) values for some of these analogs, highlighting their efficacy.

Table 1: Cytotoxicity of Selected 1,3,5-Trisubstituted-1H-pyrazole Analogs

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) |

|---|---|---|---|

| Compound 4 | Significant Activity | 28.4 ± 0.08 | Significant Activity |

| Compound 5 | Significant Activity | 92.1 ± 0.112 | Significant Activity |

| Compound 6c | Significant Activity | - | - |

| Compound 7 | Significant Activity | - | Significant Activity |

| Compound 8 | Significant Activity | - | - |

| Compound 10b | Significant Activity | 30.0 ± 0.10 | Significant Activity |

| Compound 10c | Significant Activity | 38.9 ± 0.10 | Significant Activity |

Data extracted from a study on 1,3,5-trisubstituted-1H-pyrazole derivatives. nih.gov

Furthermore, other research has highlighted the antiproliferative activity of various pyrazole derivatives. For example, certain pyrazolo[3,4-d]pyrimidine derivatives have shown cytotoxicity against the MCF-7 breast cancer cell line. nih.gov Similarly, novel pyrazole carbaldehyde derivatives have demonstrated potent cytotoxicity against MCF-7 cells, with one compound exhibiting an IC50 of 0.25 μM. nih.gov The diverse range of cancer cell lines susceptible to these pyrazole analogs underscores the broad-spectrum potential of this chemical class.

Proposed Mechanisms of Antitumor Activity (e.g., Inhibition of Cell Proliferation)

The antitumor effects of pyrazole derivatives are often attributed to their ability to inhibit cell proliferation through various molecular mechanisms. A primary proposed mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. For example, certain 1,3,5-trisubstituted-1H-pyrazole derivatives have been shown to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3, while inhibiting the anti-apoptotic protein Bcl-2. nih.gov This disruption of the delicate balance between pro- and anti-apoptotic factors pushes the cancer cell towards self-destruction.

Another significant mechanism is the inhibition of key enzymes involved in cell cycle progression and signaling pathways. Pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.govacs.org Inhibition of CDKs, such as CDK2/cyclin A, can lead to cell cycle arrest, thereby halting the uncontrolled proliferation of cancer cells. acs.org Furthermore, some pyrazole analogs have been found to inhibit other critical kinases like EGFR, VEGFR-2, and Src, which are involved in tumor growth, angiogenesis, and metastasis. nih.govnih.gov

Other Emerging Biological Activities

Beyond their established anticancer properties, pyrazole derivatives, including those structurally related to this compound, are being investigated for other potential therapeutic applications. Research has indicated that some pyrazole compounds possess anti-inflammatory, antimicrobial, and antioxidant properties. dntb.gov.ua For instance, certain 5-aminopyrazole derivatives have shown remarkable radical scavenging activity and the ability to inhibit reactive oxygen species (ROS) production in human platelets. dntb.gov.uanih.gov These antioxidant properties could be beneficial in mitigating cellular damage associated with various diseases. Additionally, some pyrazole analogs have demonstrated inhibitory activity against enzymes like xanthine (B1682287) oxidase, which is implicated in conditions such as gout and cardiovascular diseases. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies are therefore crucial for understanding how to optimize the potency and selectivity of these compounds.

Identification of Key Pharmacophores

SAR studies on various pyrazole analogs have identified key pharmacophoric features essential for their anticancer activity. For 1,3,5-trisubstituted pyrazoles, the presence of specific groups like chlorophenyl, thiazole, and sulfonamide has been shown to enhance cytotoxicity. nih.gov The aminopyrazole core itself is a critical pharmacophore, often forming crucial hydrogen bond interactions with the hinge region of target kinases. nih.gov The substitution pattern on the pyrazole ring significantly influences activity. For instance, in a series of dipyrazole derivatives, compounds with neutral or electron-donating groups at the 4-position of the pyrazole ring exhibited better biological activity than those with electron-withdrawing groups. nih.gov The relative positioning of substituents is also vital, with 1,5-disubstituted pyrazoles sometimes showing more favorable steric interactions than their 1,3-disubstituted counterparts. nih.gov

Rational Design of Biologically Active Derivatives

The insights gained from SAR studies guide the rational design of new, more potent, and selective pyrazole derivatives. By understanding which functional groups and substitution patterns are favorable for a particular biological target, medicinal chemists can synthesize novel analogs with improved therapeutic profiles. For example, based on the SAR of 3-aminopyrazole (B16455) inhibitors of CDK2/cyclin A, lead compounds have been optimized to enhance properties like solubility and reduce plasma protein binding, leading to improved in vivo efficacy. acs.org The goal of rational design is to fine-tune the molecular structure to maximize interactions with the target protein while minimizing off-target effects. This approach has led to the development of pyrazole-based inhibitors with high potency and selectivity for specific kinases involved in cancer progression. nih.govnih.gov

Interaction Studies with Biological Targets

To elucidate the molecular basis of their biological activity, interaction studies are conducted to identify the specific biological targets of pyrazole derivatives. Molecular docking studies and biochemical assays have revealed that many pyrazole analogs exert their effects by binding to the ATP-binding pocket of various protein kinases. nih.govnih.gov

For example, docking studies have shown that 1,3,5-trisubstituted-1H-pyrazole derivatives can bind with high affinity to the anti-apoptotic protein Bcl-2, likely through hydrogen bonding and other non-covalent interactions. nih.gov In the case of kinase inhibition, the aminopyrazole scaffold is known to form a characteristic triad (B1167595) of hydrogen bonds with the hinge region residues of kinases like CDKs, effectively blocking their activity. nih.gov Specific pyrazole derivatives have been identified as inhibitors of a range of kinases, including:

Cyclin-Dependent Kinases (CDKs) : Such as CDK2 and CDK5. nih.gov

Epidermal Growth Factor Receptor (EGFR) nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) frontiersin.org

Src Kinase nih.gov

Bruton's Tyrosine Kinase (BTK) nih.gov

p38 Mitogen-Activated Protein Kinase (p38 MAPK) nih.gov

These interaction studies are fundamental to understanding the mechanism of action of these compounds and for the development of targeted cancer therapies.

Enzyme Inhibition Assays

Substituted pyrazoles have been extensively investigated as inhibitors of various enzymes, particularly protein kinases, which play a crucial role in cellular signaling pathways. mdpi.com The substitution pattern on the pyrazole core is a key factor in determining the inhibitory potency and selectivity of these compounds. mdpi.com

For instance, a series of 4-amino-(1H)-pyrazole derivatives have been evaluated as potent inhibitors of Janus kinases (JAKs). nih.gov Structure-activity relationship (SAR) studies of these analogs revealed that modifications at certain positions can significantly impact their inhibitory activity. nih.gov For example, the introduction of specific groups on the pyrazole ring can lead to compounds with IC50 values in the nanomolar range against various kinases. mdpi.com

In the context of this compound, the ethyl group at the C4 position, the methyl group at the C3 position, and the amino group at the C5 position would collectively influence its interaction with the enzyme's active site. Research on related pyrazole structures suggests that the amino group at the C5 position can be crucial for forming hydrogen bonds with the target enzyme, a key interaction for potent inhibition. nih.govnih.gov

Furthermore, pyrazole derivatives have been identified as inhibitors of other enzyme classes. For example, some pyrazole-based compounds have shown inhibitory activity against c-Jun N-terminal kinase (JNK-1), a member of the mitogen-activated protein kinase (MAPK) family involved in inflammatory processes. nih.gov Several of these synthesized analogs exhibited JNK-1 inhibitory activity with IC50 values below 10 μM. nih.gov The anti-inflammatory properties of many pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.net

The following table summarizes the enzyme inhibitory activities of some representative pyrazole analogs.

| Compound/Analog | Target Enzyme | IC50 (nM) | Reference |

| Compound 3f (a 4-amino-(1H)-pyrazole derivative) | JAK1 | <20 | nih.gov |

| Compound 11b (a 4-amino-(1H)-pyrazole derivative) | JAK2 | <20 | nih.gov |

| Compound 2 (a pyrazole-based Akt1 inhibitor) | Akt1 | 1.3 | mdpi.com |

| Afuresertib (a pyrazole-based Akt1 kinase inhibitor) | Akt1 | 0.08 (Ki) | mdpi.com |

| Compound 13 (a pyrazole derivative) | Plasmodium falciparum calcium-dependent protein kinase 1 | 56 | mdpi.com |

| Compound 9c (a pyrazole derivative) | JNK-1 | <10,000 | nih.gov |

| Compound 10a (a pyrazole derivative) | JNK-1 | <10,000 | nih.gov |

| Compound 10d (a pyrazole derivative) | JNK-1 | <10,000 | nih.gov |

This table presents data for analogs of this compound to illustrate the potential for enzyme inhibition within this class of compounds. The activity of the specific title compound may vary.

Receptor Binding Studies

The structural features of this compound also suggest its potential to interact with various biological receptors. The pyrazole nucleus can act as a bioisostere for other aromatic rings, and the substituents play a critical role in defining the binding affinity and selectivity for specific receptors. nih.gov

One notable area of investigation for pyrazole derivatives is their interaction with estrogen receptors (ER). nih.gov Certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the ER, with some showing selectivity for the ERα subtype. nih.gov SAR studies have shown that the nature of the substituent at the C4 position is a critical determinant of binding affinity. nih.gov For example, a propyl substituent at C4 was found to be optimal for ER binding in one series of analogs. nih.gov This suggests that the ethyl group at the C4 position of this compound could contribute favorably to its binding to certain receptors.

Furthermore, 5-aminopyrazole derivatives have been explored as antagonists for the Neuropeptide Y (NPY) receptor Y5, which is implicated in the regulation of food intake. nih.gov A synthesized 5-aminopyrazole derivative bearing a sulphonamide moiety demonstrated a high binding affinity for the NPY Y5 receptor with an IC50 value of 15 nM. nih.gov This highlights the potential of the 5-amino group in facilitating strong receptor interactions.

The versatility of the pyrazole scaffold is also evident in its application as a core for cannabinoid receptor ligands. While specific data for this compound is not available, the general principles of SAR in this area suggest that the substitution pattern is key to achieving high affinity and selectivity.

The table below provides examples of the receptor binding affinities of some pyrazole analogs.

| Compound/Analog | Target Receptor | Binding Affinity (IC50/Ki) | Reference |

| Propylpyrazole triol (PPT, compound 4g) | Estrogen Receptor α (ERα) | ~50% that of estradiol | nih.gov |

| Derivative 37 (a 5-aminopyrazole) | Neuropeptide Y Receptor Y5 | 15 nM (IC50) | nih.gov |

| C1 (a TREM2 agonist analog) | TREM2 Receptor | 71.36 ± 4.06 μM (KD) | acs.org |

This table presents data for analogs of this compound to illustrate the potential for receptor binding within this class of compounds. The activity of the specific title compound may vary.

Applications in Advanced Chemical Fields Beyond Medicinal Chemistry

Material Science Applications

The unique electronic and photophysical properties of pyrazole (B372694) derivatives make them attractive candidates for the development of novel materials. mdpi.com

Development of Materials with Specific Electronic Properties

The pyrazole ring is a π-excessive heteroaromatic system, meaning it has a high electron density. This characteristic is fundamental to its potential use in materials with specific electronic properties. The electron-donating amino group at the C5 position and the alkyl substituents (ethyl and methyl groups) on the pyrazole ring of 4-Ethyl-3-methyl-1H-pyrazol-5-amine further enhance this electron-rich nature.

Research into pyrazole-containing polymers and coordination complexes has indicated their potential as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as charge-transporting materials. The ability of the pyrazole nucleus to participate in hydrogen bonding and to coordinate with metal ions allows for the formation of highly ordered structures, which are crucial for efficient charge transport. While specific studies on this compound in this context are not yet prevalent, its structural motifs suggest it could be a valuable building block for creating new conductive polymers or metal-organic frameworks (MOFs) with tailored electronic band gaps.

Exploration in Optical Materials (e.g., Photochromism)

The field of optical materials is another area where pyrazole derivatives have shown significant promise. Some pyrazoline derivatives, which are dihydro-derivatives of pyrazole, have been observed to exhibit photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation. researchgate.net This property is the basis for applications such as photo-switchable devices, optical data storage, and smart windows.

Furthermore, the inherent fluorescence of many pyrazole derivatives is a key feature for their use in optical materials. nih.gov The fluorescence properties, including quantum yield and emission wavelength, can be tuned by modifying the substituents on the pyrazole ring. The presence of the amino group in this compound could potentially lead to interesting solvatochromic and solvatofluorochromic effects, where the color or fluorescence changes with the polarity of the solvent. While direct evidence for photochromism in this specific compound is not available, its potential as a fluorophore warrants investigation for applications in solid-state lighting and as a component in fluorescent polymers.

Agrochemical Development

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with numerous commercial products containing this heterocyclic core. researchgate.netrsc.org

Exploration as Crop Protection Agents

Pyrazole derivatives have been successfully developed as herbicides, fungicides, and insecticides. researchgate.net For instance, Fipronil, a broad-spectrum insecticide, is a 5-aminopyrazole derivative that acts by blocking GABA-gated chloride channels in insects. mdpi.com This mode of action leads to hyperexcitation of the central nervous system of the target pest.

Given that this compound is also a 5-aminopyrazole, it shares a key structural feature with known insecticidal compounds. The ethyl and methyl groups could influence its lipophilicity and, consequently, its penetration through the insect cuticle and its interaction with the target site. Therefore, it represents a viable candidate for synthesis and screening programs aimed at discovering new crop protection agents. Further research could involve the synthesis of a library of derivatives based on this core structure to explore their structure-activity relationships against various agricultural pests.

Dye Chemistry and Pigment Development

The pyrazole ring is a key component in many azo dyes and pigments, valued for their bright colors and good fastness properties. primachemicals.com The synthesis of pyrazole-based dyes often involves the diazotization of an aminopyrazole followed by coupling with a suitable coupling component. epo.orggoogle.com

The presence of the amino group in this compound makes it an ideal precursor for the synthesis of azo dyes. Diazotization of the amino group would yield a diazonium salt, which could then be reacted with various aromatic compounds (coupling components) to produce a wide range of colors. The ethyl and methyl substituents on the pyrazole ring would likely influence the hue and tinctorial strength of the resulting dyes. Such dyes could find applications in the textile industry, in printing inks, and for coloring plastics.

Sensing Applications (e.g., Biosensors)

The ability of pyrazole derivatives to act as ligands for metal ions and to exhibit changes in their photophysical properties upon binding has led to their exploration in the field of chemical sensing. rsc.orgnih.gov Fluorescent chemosensors based on pyrazole scaffolds have been developed for the detection of various metal ions. nih.gov

The two adjacent nitrogen atoms in the pyrazole ring of this compound, along with the exocyclic amino group, provide potential coordination sites for metal ions. Upon complexation with a metal ion, changes in the absorption or fluorescence spectrum of the molecule could be observed, forming the basis of a colorimetric or fluorescent sensor. Such sensors could be designed for the detection of environmentally or biologically important metal ions. Furthermore, aminopyrazole derivatives have been investigated as components of DNA biosensors, highlighting their potential in the development of sophisticated diagnostic tools. researchgate.net The specific substitution pattern of this compound could offer selectivity towards certain analytes, a crucial aspect in sensor design.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While classical methods for pyrazole (B372694) synthesis, such as the condensation of β-dicarbonyl compounds with hydrazines, are well-established, future research will likely focus on developing more efficient and selective routes to 4-Ethyl-3-methyl-1H-pyrazol-5-amine and its derivatives. nih.govnih.gov Key areas of exploration include:

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions can significantly improve synthetic efficiency by reducing the number of steps, purification requirements, and waste generation. mdpi.comrsc.org Future work could involve developing an MCR that brings together simpler, readily available starting materials to construct the this compound core in a single step.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.gov Developing a flow-based synthesis for this compound could enable its large-scale production for further pharmacological and material science studies.

Catalysis: The use of novel catalysts, such as nano-catalysts or biocatalysts, can lead to milder reaction conditions, higher yields, and improved regioselectivity. nih.gov Research into catalysts that can direct the formation of the desired 4-ethyl-3-methyl substitution pattern would be highly valuable. For instance, a recent study highlighted the use of a modified layered double hydroxide (B78521) (LDH) catalyst for the efficient synthesis of 5-amino-1H-pyrazole-4-carbonitriles, demonstrating the potential of innovative catalysts in pyrazole synthesis. nih.govrsc.org

| Synthetic Approach | Potential Advantages |

| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy |

| Flow Chemistry | Enhanced safety, scalability, precise reaction control |

| Novel Catalysis | Milder conditions, higher yields, improved selectivity |

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new transformations. Future research should focus on:

Computational Modeling: Density Functional Theory (DFT) calculations can provide insights into reaction pathways, transition states, and the factors governing regioselectivity. mdpi.com This can help in predicting the outcome of reactions and in designing more efficient synthetic strategies.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor reaction progress and identify transient intermediates, providing direct evidence for proposed mechanisms.

Kinetics Studies: Investigating the kinetics of the reactions involved in the synthesis of this compound can help in understanding the rate-determining steps and in optimizing reaction conditions for maximum yield and efficiency.

A deeper understanding of the tautomeric behavior of the pyrazole ring and the reactivity of the amino group will be essential for controlling the outcome of subsequent derivatization reactions. nih.gov

Advanced Pharmacological Profiling and Target Validation

The pyrazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.gov Future research on this compound should involve: